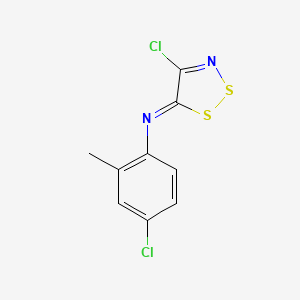
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially discovered in the 1990s as a compound with promising anti-tumor activity in preclinical models. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
科学的研究の応用
Anticancer Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have shown significant promise in the field of oncology. A study by Ravinaik et al. (2021) reports the synthesis and evaluation of a series of substituted benzamides, revealing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, Yılmaz et al. (2015) synthesized derivatives of indapamide, including a compound that demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial and Antifungal Effects
Research by Chawla (2016) on thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide, has highlighted their antimicrobial and antifungal properties. These derivatives were found to be particularly effective against gram-positive and gram-negative species, as well as antifungal species like Candida albicans and Aspergillus niger (Chawla, 2016).
Electrophysiological Activity
A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which are structurally related to the compound , revealed their potential in cardiac electrophysiology. These compounds exhibited potency in an in vitro Purkinje fiber assay, indicating their potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Gelation Behavior
Yadav and Ballabh (2020) studied N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, finding that certain derivatives exhibited gelation towards ethanol/water and methanol/water mixtures. This research elucidates the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Anticonvulsant Activity
Lambert et al. (1995) synthesized derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which showed promising results in several anticonvulsant models. These compounds were superior to phenytoin in the maximal electroshock seizure test, indicating their potential in treating seizures (Lambert et al., 1995).
作用機序
Target of Action
The primary target of this compound is Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response. It mediates signaling from activated immunoreceptors and plays a role in both innate and adaptive immunity.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, and disrupts its function
Biochemical Pathways
The compound affects the signaling pathways mediated by Tyrosine-protein kinase SYK . These pathways play a role in immune response regulation. The downstream effects of disrupting these pathways are complex and depend on the specific cellular context.
Result of Action
The compound’s action results in a decrease in the overall level of Nek2 protein in cells . It effectively inhibits the proliferation of human breast cancer cells, with a GI50 of 10-21 μM . Additionally, it activates cell killing activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-9-16(13(2)10-12)17-11-25-19(20-17)21-18(22)14-5-7-15(8-6-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGIXICBHUWMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)
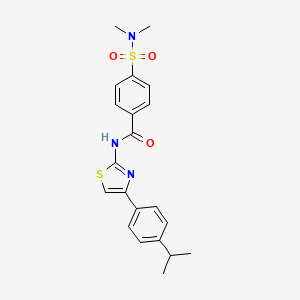

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)
![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)
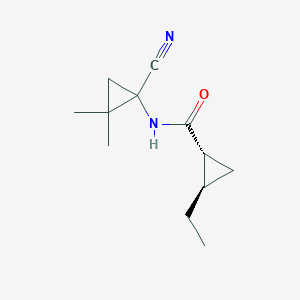
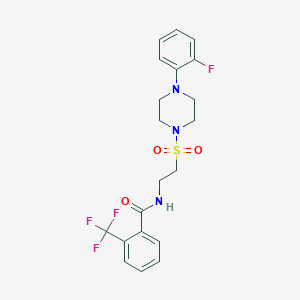
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

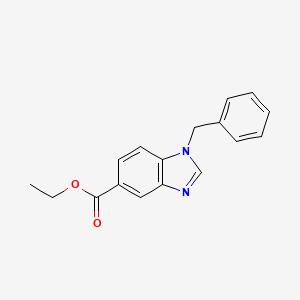
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
